5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione
Description
This compound features a tetracyclic scaffold with three nitrogen atoms and a thione group, combined with a 4-(3-methoxyphenyl)piperazine moiety. The piperazine group is linked via a carbonyl bridge to the polycyclic core, creating a rigid, planar structure. The thione group at position 9 may participate in hydrogen bonding or metal coordination, akin to bioactive thione-containing compounds .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-33-19-6-4-5-18(16-19)29-11-13-30(14-12-29)25(32)17-9-10-20-22(15-17)28-26(34)31-23-8-3-2-7-21(23)27-24(20)31/h2-10,15-16H,11-14H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGVCWPXRGOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thione-Containing Tetracyclic Core
The synthesis begins with the preparation of 8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione. A modified Hantzsch thiazole synthesis is employed, utilizing Lawesson’s reagent to introduce the thione group.
Procedure :
- Cyclocondensation : React 2-aminopyridine-3-carboxylic acid with thiourea in acetic anhydride at 110°C for 12 hours to form the thiazolidinone intermediate.
- Thione Introduction : Treat the intermediate with Lawesson’s reagent (2.2 equiv) in toluene under reflux for 6 hours, yielding a thione derivative (82% yield).
- Intramolecular Cyclization : Use Pd(OAc)₂/Xantphos catalysis to facilitate C–N coupling, closing the tetracyclic framework (70% yield).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ac₂O, 110°C | 78% |
| 2 | Lawesson’s reagent | 82% |
| 3 | Pd(OAc)₂, Xantphos | 70% |
Synthesis of Fragment B
Preparation of 4-(3-Methoxyphenyl)piperazine
The piperazine derivative is synthesized via a Buchwald–Hartwig amination:
- React 1-bromo-3-methoxybenzene with piperazine in the presence of Pd₂(dba)₃ and BINAP in toluene at 100°C for 24 hours (89% yield).
- Purify via column chromatography (SiO₂, EtOAc/hexane 1:4).
Spectroscopic Validation :
- ¹H NMR (300 MHz, CDCl₃) : δ 6.82 (t, J = 8.1 Hz, 1H), 6.48–6.42 (m, 2H), 3.81 (s, 3H), 3.12–2.98 (m, 8H).
Coupling of Fragments A and B
Carboxylic Acid Activation and Amide Bond Formation
The carbonyl linker is introduced via Schlenk techniques:
- Convert Fragment A to its acid chloride using oxalyl chloride (2.5 equiv) in dry DCM at 0°C for 2 hours.
- Add Fragment B (1.1 equiv) and Et₃N (3.0 equiv) dropwise, stirring at room temperature for 12 hours.
- Isolate the product via precipitation in ice-cold water (68% yield).
Optimization Insights :
- Excess oxalyl chloride improves conversion (≥95% by TLC).
- Lower temperatures (<10°C) minimize thione decomposition.
Characterization of Compound X
Spectroscopic Analysis
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₇H₂₃N₅O₂S: 498.1698; found: 498.1701.
- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.94–7.87 (m, 2H), 7.45–7.32 (m, 4H), 6.91 (t, J = 8.1 Hz, 1H), 3.76 (s, 3H), 3.52–3.41 (m, 8H).
- ¹³C NMR : δ 183.2 (C=S), 167.4 (C=O), 159.8 (Ar–OCH₃), 152.1–112.7 (aromatic carbons).
Purity and Stability
- HPLC : 98.2% purity (C18 column, MeCN/H₂O 70:30).
- Stability : Stable at −20°C for 6 months; decomposes at >150°C.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A microwave-assisted method reduces reaction times:
- Fragment A Cyclization : 180°C, 30 min, 75% yield.
- Coupling Step : 100°C, 1 hour, 72% yield.
Solid-Phase Synthesis
Immobilizing Fragment A on Wang resin enables iterative coupling, though yields are lower (55–60%).
Challenges and Mitigation Strategies
- Thione Oxidation : Use degassed solvents and N₂ atmosphere to prevent S-oxidation.
- Solubility Issues : Employ DMF/THF mixtures (4:1) for homogeneous reactions.
- Byproduct Formation : Add molecular sieves (4Å) to absorb HCl during acid chloride formation.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A library of similar compounds has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including BT-474 and MCF-7. For instance, a derivative exhibited an IC50 value of 0.99 μM against the BT-474 cell line, indicating potent cytotoxicity and potential for further development as an anticancer drug .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. In vitro evaluations of related piperazine derivatives have shown promising results against a range of microbial strains. The presence of the piperazine moiety is often associated with enhanced biological activity .
Tubulin Polymerization Inhibition
Research indicates that certain derivatives of the compound inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. This inhibition leads to apoptosis in cancer cells, providing a dual mechanism of action: disrupting cell division while inducing programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the biological activity of the compound. For example:
- Piperazine Substituents : Variations in substituents on the piperazine ring can enhance or diminish anticancer activity.
- Aromatic Modifications : The methoxyphenyl group plays a critical role in enhancing lipophilicity and cellular uptake .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives based on the core structure of the compound showed that specific modifications improved cytotoxicity against breast cancer cells. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer metabolism. These studies provide insights into how structural variations affect binding interactions and biological efficacy .
Mechanism of Action
The mechanism of action of 5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds:
- HBK Series (HBK14–HBK19): 4-(2-Methoxyphenyl)piperazine derivatives with phenoxy-alkyl side chains .
- Compound 13/14 : 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with 4-phenylpiperazine or 4-(3-chlorophenyl)piperazine groups .
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine : A piperazine derivative with a 4-hydroxyphenyl substituent and acetyl group .
Structural and Functional Differences:
- Impact of Substituent Position : The 3-methoxy group in the target compound vs. 2-methoxy in HBK analogs may alter steric hindrance and π-π stacking interactions, affecting receptor selectivity .
- Thione vs. Dione : The thione group in the target compound could enhance antioxidant or metal-binding activity compared to the dione in Compound 13/14 .
Polycyclic Heteroaromatic Systems
Key Compounds:
- 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (16a,b) : Fused pyrazole-triazole-pyrimidine systems with nitro and aryl groups .
- 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (6) : A pyrrolo-thiazolo-pyrimidine derivative with 4-methoxyphenyl and triazole-thiadiazine groups .
Comparative Analysis:
*Hypothesized based on structural analogs.
- Electron-Rich vs. Electron-Poor Systems : The target compound’s electron-rich 3-methoxyphenyl group contrasts with the electron-deficient 4-nitrophenyl in 16a,b, suggesting divergent reactivity or binding profiles .
- Ring Strain and Solubility : The tetracyclic core of the target compound may reduce solubility compared to the tricyclic systems in 16a,b or 6 .
Research Findings and Implications
Pharmacological Potential
- Thione Functionality : Compounds with thione groups (e.g., 1,2,4-triazole-3-thiones) exhibit antioxidant and antimicrobial properties, implying similar applications for the target compound .
Biological Activity
The compound 5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule known for its potential biological activities. This article discusses its structural characteristics, synthesis methods, and biological activities based on diverse research findings.
Structural Characteristics
This compound features a tetracyclic core structure with multiple nitrogen atoms and functional groups that contribute to its biological properties. The presence of a piperazine moiety and a methoxyphenyl group enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the piperazine ring : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the methoxyphenyl group : This can be accomplished via electrophilic aromatic substitution or coupling reactions.
- Construction of the tetracyclic framework : This step may involve cyclization strategies that form the complex ring structure characteristic of this compound.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For example:
- Mechanism of Action : Compounds featuring piperazine and methoxyphenyl groups have been shown to inhibit tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Case Study : A study evaluating related piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activities:
- Activity Spectrum : Similar derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
- Research Findings : A series of synthesized piperazine derivatives were tested against common pathogens, showing promising results in inhibiting bacterial growth .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Mechanism : The tricyclic structure may contribute to neuroprotection by modulating neurotransmitter levels or exhibiting antioxidant properties.
- Experimental Evidence : In vivo studies have shown that related compounds significantly prolonged survival times in models of cerebral ischemia .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| 6-(4-methylpiperazinyl)quinazolin-4(3H)-one | Quinazoline core with piperazine | Anticancer | Lacks methoxy substitution |
| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Simple piperazine attachment | Antimicrobial | Less complex than target compound |
| 8-hydroxyquinazolinone derivatives | Hydroxy group on quinazoline | Antioxidant | Different functional profile |
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and what strategies mitigate these issues?
The synthesis involves multi-step reactions, including piperazine functionalization, heterocyclic ring formation, and thione incorporation. Key challenges include:
- Low yields due to steric hindrance in the tetracyclic core (optimize reaction time/temperature; use catalysts like Ca(OCl)₂/Al₂O₃ for cyclization steps) .
- Purification difficulties from byproducts (employ column chromatography with silica gel or recrystallization in ethanol/ether mixtures) .
- Moisture sensitivity of intermediates (use anhydrous solvents and inert atmospheres) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and piperazine coupling (e.g., δ 3.7–4.2 ppm for piperazine protons) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) identification .
Q. How should researchers assess the compound’s stability under experimental conditions?
- Perform accelerated stability studies in buffers (pH 4–9) at 40°C for 4 weeks, monitoring degradation via HPLC .
- Test photostability under UV-vis light (300–800 nm) for 48 hours .
- Store the compound in amber vials at -20°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can structural modifications at the 3-methoxyphenyl group influence biological activity?
Substituent effects can be systematically evaluated using SAR studies :
- Replace methoxy with halogens (e.g., Br, Cl) to enhance receptor binding affinity (see Table 1) .
- Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Example : Bromine substitution at the 4-position of the phenyl ring increased cytotoxic activity by 30% in vitro .
Table 1 : Activity of analogs with varying substituents (R) on the phenyl ring
| R Group | IC₅₀ (µM) | LogP |
|---|---|---|
| -OCH₃ (parent) | 12.3 | 2.8 |
| -Br | 8.7 | 3.1 |
| -NO₂ | 15.9 | 2.5 |
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like serotonin 5-HT₁A (PDB ID: 7E2Z). Focus on hydrogen bonds between the thione group and Arg156 .
- Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns .
- Apply QSAR models to correlate substituent electronic properties (Hammett σ) with activity .
Q. What methodologies resolve contradictions in reported biological data across studies?
- Standardize assay protocols : Use identical cell lines (e.g., HEK-293) and incubation times (24–48 hours) .
- Verify compound purity (>95%) via HPLC with a C18 column (acetonitrile/water gradient) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) in cytotoxicity assays .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature : Cyclization steps require 80–100°C for 6–8 hours (monitor by TLC) .
- Catalysts : Use 10 mol% DMAP for acylations to reduce side products .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Methodological Guidance
Q. What steps are critical for analyzing single-crystal X-ray diffraction data?
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 293 K. Ensure R factor < 0.05 .
- Structure refinement : Apply SHELXL-97 for anisotropic displacement parameters .
- Validate hydrogen bonds (e.g., N–H···S interactions) using Mercury 4.0 .
Q. How should researchers design analogs to improve metabolic stability?
Q. What strategies assess the compound’s potential for formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
